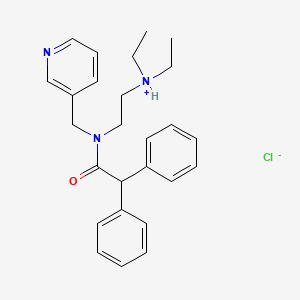
2(1H)-Naphthalenone, 3,4-dihydro-6-(3-(4-phenyl-1-piperazinyl)propoxy)-, dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2(1H)-Naphthalenone, 3,4-dihydro-6-(3-(4-phenyl-1-piperazinyl)propoxy)-, dihydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a naphthalenone core, a piperazine ring, and a phenyl group, making it a versatile molecule for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Naphthalenone, 3,4-dihydro-6-(3-(4-phenyl-1-piperazinyl)propoxy)-, dihydrochloride typically involves multiple steps:
Formation of the Naphthalenone Core: The initial step involves the synthesis of the naphthalenone core through a Friedel-Crafts acylation reaction. This reaction requires an aromatic compound and an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Reduction: The naphthalenone core is then subjected to a reduction reaction to form the dihydro derivative. Common reducing agents include sodium borohydride or lithium aluminum hydride.
Alkylation: The next step involves the alkylation of the dihydro-naphthalenone with a suitable alkyl halide to introduce the propoxy group.
Piperazine Introduction: The phenyl-piperazine moiety is introduced through a nucleophilic substitution reaction, where the piperazine ring reacts with the alkylated naphthalenone.
Formation of Dihydrochloride Salt: Finally, the compound is converted into its dihydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalenone core, leading to the formation of quinones.
Reduction: Reduction reactions can further hydrogenate the dihydro-naphthalenone to a fully saturated naphthalene derivative.
Substitution: The phenyl-piperazine moiety can participate in electrophilic aromatic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Fully saturated naphthalene derivatives.
Substitution: Functionalized phenyl-piperazine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, the compound is studied for its potential interactions with biological macromolecules. It serves as a probe to understand enzyme-substrate interactions and receptor binding.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the design of new therapeutic agents. Its piperazine moiety is a common feature in many pharmacologically active compounds.
Industry
In the industrial sector, the compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mecanismo De Acción
The mechanism of action of 2(1H)-Naphthalenone, 3,4-dihydro-6-(3-(4-phenyl-1-piperazinyl)propoxy)-, dihydrochloride involves its interaction with specific molecular targets. The piperazine ring is known to interact with various receptors, including serotonin and dopamine receptors. This interaction can modulate neurotransmitter activity, leading to potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2(1H)-Naphthalenone, 3,4-dihydro-6-(3-(4-methyl-1-piperazinyl)propoxy)-, dihydrochloride
- 2(1H)-Naphthalenone, 3,4-dihydro-6-(3-(4-ethyl-1-piperazinyl)propoxy)-, dihydrochloride
- 2(1H)-Naphthalenone, 3,4-dihydro-6-(3-(4-isopropyl-1-piperazinyl)propoxy)-, dihydrochloride
Uniqueness
The uniqueness of 2(1H)-Naphthalenone, 3,4-dihydro-6-(3-(4-phenyl-1-piperazinyl)propoxy)-, dihydrochloride lies in its phenyl-piperazine moiety, which imparts distinct pharmacological properties. The presence of the phenyl group enhances its binding affinity to certain receptors, making it a valuable compound for drug development.
Propiedades
Número CAS |
84344-51-4 |
|---|---|
Fórmula molecular |
C23H30Cl2N2O2 |
Peso molecular |
437.4 g/mol |
Nombre IUPAC |
6-[3-(4-phenylpiperazin-1-yl)propoxy]-3,4-dihydro-2H-naphthalen-1-one;dihydrochloride |
InChI |
InChI=1S/C23H28N2O2.2ClH/c26-23-9-4-6-19-18-21(10-11-22(19)23)27-17-5-12-24-13-15-25(16-14-24)20-7-2-1-3-8-20;;/h1-3,7-8,10-11,18H,4-6,9,12-17H2;2*1H |
Clave InChI |
OUHAZHMXDIMXEP-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C=CC(=C2)OCCCN3CCN(CC3)C4=CC=CC=C4)C(=O)C1.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[Cyano-(3-phenoxyphenyl)methyl]-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate](/img/structure/B13789001.png)

![(10Z,12Z,14Z)-4,6-diazatricyclo[7.6.0.03,7]pentadeca-1,3(7),4,8,10,12,14-heptaene](/img/structure/B13789024.png)



![L-Prolinamide,D-phenylalanyl-N-[(1S)-4-[(aminoiminomethyl)amino]-1-(2-chloroacetyl)butyl]-](/img/structure/B13789062.png)
![calcium;2-[[4-[acetyl-[(2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pteridin-6-yl)methyl]amino]benzoyl]amino]pentanedioic acid](/img/structure/B13789071.png)






